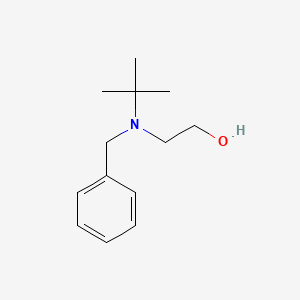
2-(Benzyl(tert-butyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyl(tert-butyl)amino)ethanol is a chemical compound characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and an aminoethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyl(tert-butyl)amino)ethanol typically involves the reaction of benzyl chloride with tert-butylamine in the presence of ethanol. The reaction proceeds through nucleophilic substitution, where the benzyl chloride reacts with tert-butylamine to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The reaction is monitored to optimize the reaction conditions, such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzyl(tert-butyl)amino)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzyl alcohol and other oxidized derivatives.
Reduction: Reduction reactions can produce amines and other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzyl and tert-butyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzyl(tert-butyl)amino)ethanol has several scientific research applications:
Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in biological studies to investigate the effects of benzyl and tert-butyl groups on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(Benzyl(tert-butyl)amino)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and influencing biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
2-(Benzyl(tert-butyl)amino)ethanol is unique due to its combination of benzyl and tert-butyl groups attached to an aminoethanol moiety. Similar compounds include:
Benzyl alcohol: Lacks the tert-butyl group.
tert-Butylamine: Lacks the benzyl group and the ethanol moiety.
Ethanolamine: Lacks the benzyl and tert-butyl groups.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
2-[benzyl(tert-butyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)14(9-10-15)11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 |
InChI-Schlüssel |
FXIOQCPOACZHRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(CCO)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


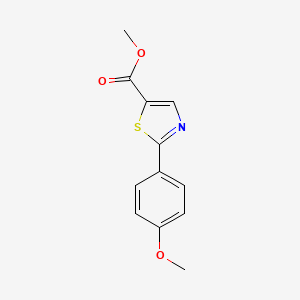
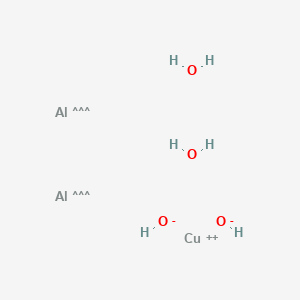
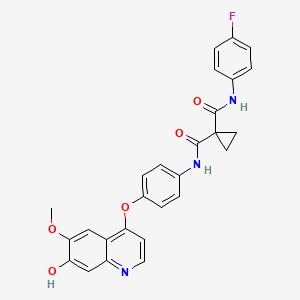

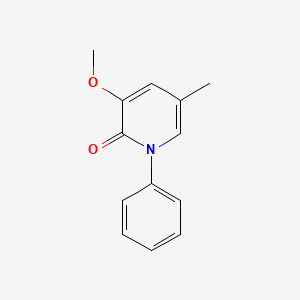
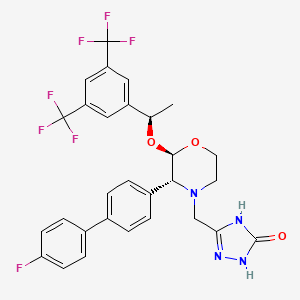
![(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B15354580.png)
![Cyclohexylmethyl 7-((2R,4aR,5R,7aR)-2-(1,1-Difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl)heptanoate](/img/structure/B15354588.png)

![dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate](/img/structure/B15354597.png)
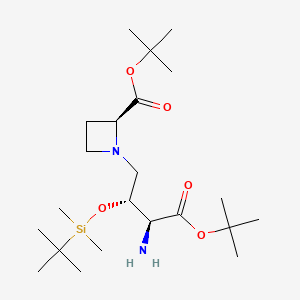
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)
![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
